Target Engagement Differentiation: Cochinchinenin C GLP-1 Receptor Agonism vs. Loureirin B PAI-1 Inhibition
Cochinchinenin C functions as a non-polypeptide agonist of the GLP-1 receptor, promoting insulin secretion in pancreatic beta cells with concomitant increases in intracellular cAMP and ATP levels [1]. In contrast, loureirin B—a flavonoid co-isolated from the same Dracaena cochinchinensis resin—acts as an inhibitor of plasminogen activator inhibitor-1 (PAI-1) with an IC₅₀ of 26.10 μM and does not engage the GLP-1 receptor as a primary target . These compounds therefore address entirely distinct pharmacological mechanisms and cannot be used interchangeably in target-based assays.
| Evidence Dimension | Primary molecular target and mechanism |
|---|---|
| Target Compound Data | GLP-1 receptor agonist; promotes insulin secretion, increases cAMP and ATP in pancreatic beta cells |
| Comparator Or Baseline | Loureirin B: PAI-1 inhibitor (IC₅₀ = 26.10 μM) |
| Quantified Difference | Orthogonal target engagement; distinct signaling pathways |
| Conditions | Cellular assays (pancreatic beta cells) for Cochinchinenin C [1]; enzyme inhibition assay for loureirin B |
Why This Matters
Procurement of Cochinchinenin C is essential for GLP-1 receptor-focused research; loureirin B will not produce GLP-1 receptor-dependent readouts.
- [1] Sha, Y.; Shi, Y.; Niu, B.; Chen, Q. Cochinchinenin C, a potential nonpolypeptide anti-diabetic drug, targets a glucagon-like peptide-1 receptor. RSC Adv. 2017, 7, 49015-49023. View Source
